3-ETHYL-5-((E)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
Overview
Description
3-ETHYL-5-((E)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenoxy group, a methoxyphenyl group, and a thioxotetrahydroimidazol-4-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-5-((E)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the following steps:
Preparation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds such as 4-fluorophenoxy and 4-methoxyphenyl derivatives.
Condensation Reaction: The intermediate compounds undergo a condensation reaction with ethyl and thioxotetrahydroimidazol-4-one derivatives under controlled conditions, such as specific temperatures and catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters and improve efficiency.
Automation and Monitoring: Implementing automated systems for monitoring and controlling reaction conditions to ensure consistency and quality.
Scalability: Developing scalable methods to produce the compound in large quantities while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-5-((E)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts, including metal catalysts, to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with different chemical properties.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
3-ETHYL-5-((E)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials or chemical products with specific properties.
Mechanism of Action
The mechanism of action of 3-ETHYL-5-((E)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity or function.
Pathways Involved: Modulating signaling pathways or metabolic processes, leading to changes in cellular functions or responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-ETHYL-5-((E)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE include:
Pyraflufen-ethyl: A herbicide with a similar chemical structure and mode of action.
3-Ethyl-5-(trifluoromethyl)-1H-1,2,4-triazole: Another compound with related chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its unique structure allows it to interact with different molecular targets and pathways, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
(5E)-3-ethyl-5-[[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]methylidene]-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c1-3-23-19(24)17(22-20(23)27)11-13-4-9-18(25-2)14(10-13)12-26-16-7-5-15(21)6-8-16/h4-11H,3,12H2,1-2H3,(H,22,27)/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFOCBRXSWCALZ-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)F)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)F)/NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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